

A Comparative Spectroscopic Analysis of N-(4-methylbenzoyl)thiourea Derivatives

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Compound of Interest

Compound Name: 4-Methylbenzoyl isothiocyanate

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This guide provides a comparative analysis of the spectroscopic characterization of N-(4-methylbenzoyl)thiourea derivatives. The data presented is compiled from various studies and aims to offer a clear, objective comparison of their performance and structural properties based on experimental data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a series of N-(4-methylbenzoyl)thiourea and related derivatives, offering a quantitative comparison of their characteristic spectral features.

Table 1: FT-IR Spectroscopic Data (cm^{-1}) of N-aryltiourea Derivatives

Compound	$\nu(\text{N-H})$	$\nu(\text{C=O})$	$\nu(\text{C-N})$	$\nu(\text{C=S})$
N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea (I)	3375	1683	1326	666
N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea (II)	3187	1713	1384	785
General Benzoylthiourea Derivatives	3322-3358	1638–1668	1332-1352	696-754
1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea	3231-3159	1643-1690	-	-

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

Table 2: ^1H NMR Spectroscopic Data (δ , ppm) in DMSO-d_6

Compound	N-H Protons	Aromatic Protons	Methyl Protons
N-(2-methylbenzoyl)- N'-(3-methyl-2- pyridyl)thiourea (I)	11.85, 12.17	7.30-8.34	2.32, 2.44
N-(3-methylbenzoyl)- N'-(6-methyl-2- pyridyl)thiourea (II)	-	7.43-7.96	2.33, 2.41
General Benzoylthiourea Derivatives	~12	6.75-8.2	-

Data compiled from multiple sources.

Table 3: ^{13}C NMR Spectroscopic Data (δ , ppm) in DMSO- d_6

Compound	C=S	C=O	Aromatic Carbons	Methyl Carbons
N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea (I)	180.6	170.8	123.5-150.7	17.7, 19.9
N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea (II)	181.4	168.8	123.8-155.9	17.7, 20.6
General N-acyl thiourea derivatives	178.59	170.47	-	-
N-(4-methoxybenzoyl) thiourea derivatives	178.4-179.4	167.4-167.5	113.4-163.4	-

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 4: UV-Visible Spectroscopic Data (λ_{max} , nm) in Methanol

Compound	$\pi \rightarrow \pi^*$ Transitions	$n \rightarrow \pi^*$ and $\pi \rightarrow \pi^*$ (Mixed)
N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea (I)	206, 237	276
N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea (II)	205, 234	287

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)

Experimental Protocols

The following are generalized methodologies for the key spectroscopic techniques used in the characterization of N-(4-methylbenzoyl)thiourea derivatives.

Synthesis of N-(4-methylbenzoyl)thiourea Derivatives

A common method for the synthesis of these derivatives involves a two-step, one-pot reaction. [4] First, 4-methylbenzoyl chloride is reacted with potassium or ammonium thiocyanate in a dry solvent like acetone to form **4-methylbenzoyl isothiocyanate** in situ. [2] Subsequently, a primary or secondary amine is added to the reaction mixture, which is then typically refluxed for several hours. [4] The completion of the reaction is monitored by thin-layer chromatography (TLC). [4] The final product is often precipitated by pouring the reaction mixture into crushed ice, followed by filtration, washing, and drying. [4]

FT-IR Spectroscopy

Infrared spectra are typically recorded using KBr pellets on an FT-IR spectrometer over a range of 4000–400 cm^{-1} . [6] This technique is crucial for identifying the characteristic functional groups present in the molecule. Key vibrational bands to note are the N-H stretching (around 3100-3400 cm^{-1}), the C=O stretching of the benzoyl group (around 1660-1715 cm^{-1}), the C-N stretching (around 1320-1390 cm^{-1}), and the C=S stretching of the thiourea moiety (around 660-790 cm^{-1}). [1][3]

NMR Spectroscopy

^1H and ^{13}C NMR spectra are commonly recorded on spectrometers operating at frequencies such as 300 MHz or 400 MHz for protons. [5][6] Deuterated solvents like dimethyl sulfoxide (DMSO-d_6) or chloroform (CDCl_3) are used, with tetramethylsilane (TMS) as an internal standard. [6][7]

- ^1H NMR: Provides information on the chemical environment of protons. Key signals include the N-H protons (often appearing as broad singlets at δ 9-12 ppm), aromatic protons (in the δ 7-8.5 ppm region), and the methyl group protons (around δ 2.3-2.5 ppm).
- ^{13}C NMR: Identifies the different carbon atoms in the molecule. The thiocarbonyl ($\text{C}=\text{S}$) carbon typically resonates at a downfield chemical shift of around δ 180 ppm, while the

carbonyl (C=O) carbon appears around δ 170 ppm.[1][3] Aromatic carbons are observed in the δ 115-155 ppm range, and the methyl carbon is found at approximately δ 20 ppm.[1][3]

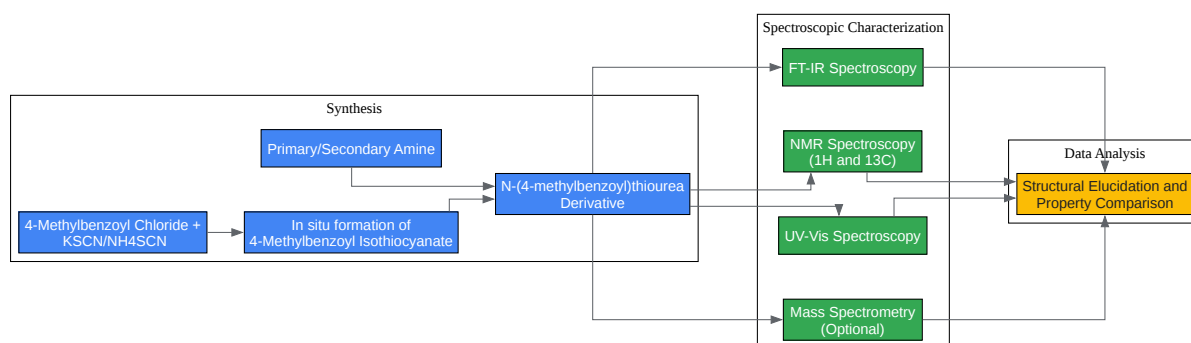
UV-Visible Spectroscopy

UV-Visible absorption spectra are generally recorded in a solvent such as methanol using a spectrophotometer. This analysis helps in understanding the electronic transitions within the molecule. N-(4-methylbenzoyl)thiourea derivatives typically exhibit absorption bands in the range of 205-290 nm, which are attributed to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the aromatic rings and the thiourea moiety.[1][3]

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of N-(4-methylbenzoyl)thiourea derivatives.



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Caption: Synthesis and Characterization Workflow.

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